molecular formula C13H8ClNO3 B6386682 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% CAS No. 1261988-49-1

2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95%

Cat. No. B6386682
CAS RN: 1261988-49-1
M. Wt: 261.66 g/mol
InChI Key: PCTNSEAFPLJQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-formylphenyl)isonicotinic acid (2C5FPA) is an organic compound belonging to the family of isonicotinic acids. It is composed of a chlorinated aromatic ring, a formyl group, and an isonicotinic acid group. It is a white crystalline solid with a melting point of 143-145 °C and a molecular weight of 248.62. 2C5FPA has a wide range of applications in scientific research, including enzymatic catalysis, drug development, and biochemistry.

Scientific Research Applications

2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% is used in scientific research as an inhibitor of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). It has been used to study the mechanism of action of drugs on these enzymes and to develop new drugs. 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% has also been used in the study of biochemical pathways and physiological processes.

Mechanism of Action

2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. It is thought to act by competing with the substrate for binding to the enzyme. This binding inhibits the enzyme’s activity, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% has been shown to have an inhibitory effect on AChE, MAO, and other enzymes. This inhibition can lead to changes in biochemical pathways and physiological processes. For example, inhibition of AChE can lead to an increase in acetylcholine levels, which can affect the nervous system and lead to changes in behavior.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% is a useful tool for studying the mechanism of action of drugs on enzymes. It has the advantage of being relatively easy to synthesize and is relatively stable in solution. However, it has the limitation of being relatively expensive and can be difficult to obtain in large quantities.

Future Directions

In the future, 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% could be used to study the mechanism of action of drugs on other enzymes, such as those involved in the metabolism of drugs. It could also be used to develop new drugs and to study the biochemical pathways and physiological processes involved in drug metabolism. Additionally, 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% could be used to study the effects of drugs on the nervous system and behavior. Finally, 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% could be used as a tool to study the effects of environmental toxins on enzymes and biochemical pathways.

Synthesis Methods

2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95% is synthesized from 2-chloro-5-formylphenol, which is obtained by the reaction of 2-chloro-5-hydroxybenzaldehyde with formic acid. The product is then treated with pyridine and isonicotinic acid to form 2-Chloro-5-(2-formylphenyl)isonicotinic acid, 95%.

properties

IUPAC Name

2-chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-4-2-1-3-8(9)7-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTNSEAFPLJQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687020
Record name 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid

CAS RN

1261988-49-1
Record name 2-Chloro-5-(2-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.